2-Cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide, also known as AGK2, is a synthetic organic compound primarily recognized for its inhibitory activity against specific sirtuin isoforms, particularly sirtuin 2 (SIRT2) [, ]. Sirtuins are a class of NAD+-dependent deacetylases involved in regulating various cellular processes, including metabolism, aging, and stress response.
2-Cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide functions as a sirtuin inhibitor, primarily targeting SIRT2 [, ]. While the exact mechanism of inhibition requires further investigation, it is believed to involve the disruption of SIRT2's deacetylase activity. This disruption can lead to altered acetylation levels of target proteins, impacting downstream signaling pathways and cellular processes.
Research has shown that 2-cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide exhibits potential in hepatocellular carcinoma (HCC) treatment [, ]. Studies demonstrate that inhibiting SIRT2 using AGK2 enhances acetylation and subsequent degradation of fibrinogen-like protein 1 (FGL1) in HCC cells []. FGL1, when overexpressed, contributes to immune evasion in HCC. Therefore, downregulating FGL1 through SIRT2 inhibition may improve the effectiveness of immunotherapy.
2-Cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide has been investigated for its potential in treating renal interstitial fibrosis []. Studies indicate that AGK2 inhibits the activation and proliferation of renal interstitial fibroblasts, key players in fibrosis development []. This inhibitory effect is associated with the dephosphorylation of epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor-β (PDGFRβ), and signal transducer and activator of transcription 3, suggesting a role for these signaling pathways in the antifibrotic action of AGK2 [].
Research suggests that 2-cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide may play a role in regulating Hepatitis B Virus (HBV) replication []. Studies show a positive correlation between HBV DNA replication and SIRT2 upregulation []. Inhibiting SIRT2 with AGK2 reduces HBV replication, potentially by interfering with AKT activation and subsequent signaling events involving GSK-3β and β-catenin []. These findings suggest AGK2 as a potential therapeutic candidate for controlling HBV infection.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2